molecular formula C19H17N3O2S B6081681 N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide

N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide

Cat. No. B6081681
M. Wt: 351.4 g/mol
InChI Key: FIDLEKMZNQYBGV-UHFFFAOYSA-N
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Description

N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide, also known as MPTP, is a chemical compound with potential applications in scientific research. This compound is of interest due to its ability to selectively damage dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease.

Mechanism of Action

N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death. This selective toxicity towards dopaminergic neurons is due to the high expression of MAO-B and dopamine transporter in these neurons.
Biochemical and Physiological Effects:
N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide-induced Parkinsonism in animals and humans is characterized by a reduction in dopamine levels in the brain, leading to motor symptoms such as tremors, rigidity, and bradykinesia. N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide also causes non-motor symptoms such as depression, anxiety, and cognitive impairment. In addition, N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide has been shown to induce neuroinflammation and oxidative stress in the brain, leading to further damage to dopaminergic neurons.

Advantages and Limitations for Lab Experiments

N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide has several advantages as a research tool, including its ability to selectively damage dopaminergic neurons and its reproducibility in animal models. However, there are also limitations to its use, including the fact that it does not fully replicate the pathophysiology of Parkinson's disease in humans and the potential for off-target effects.

Future Directions

There are several future directions for research on N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide and its role in Parkinson's disease. One area of interest is the development of new animal models that more closely mimic the human disease. Another area of research is the identification of new therapeutic targets and drugs for the treatment of Parkinson's disease. In addition, there is a need for further investigation into the mechanisms of N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide-induced neuroinflammation and oxidative stress in the brain. Finally, there is a need for further research into the potential off-target effects of N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide and its analogues.
Conclusion:
In conclusion, N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide is a chemical compound with potential applications in scientific research, particularly in the study of Parkinson's disease. Its ability to selectively damage dopaminergic neurons has allowed researchers to study the role of dopamine in the brain and the pathophysiology of Parkinson's disease. While there are limitations to its use, N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide remains an important research tool for investigating the mechanisms of Parkinson's disease and developing new therapies and drugs.

Synthesis Methods

N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide can be synthesized through a multistep process involving the condensation of 2-acetylpyridine with thiourea, followed by reaction with phenylacetyl chloride and N-methylamine. The final product is obtained through recrystallization and purification steps. This synthesis method has been well-established in the literature, and N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide can be obtained in high yields and purity.

Scientific Research Applications

N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide has been widely used as a research tool to study the mechanisms of Parkinson's disease. It selectively damages dopaminergic neurons in the brain, leading to a reduction in dopamine levels and the development of Parkinsonian symptoms. This has allowed researchers to study the role of dopamine in the brain and the pathophysiology of Parkinson's disease. N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide has also been used to develop animal models of Parkinson's disease, which can be used to test new therapies and drugs.

properties

IUPAC Name

N-methyl-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-22(15-10-6-3-7-11-15)18(24)13-25-19-20-16(12-17(23)21-19)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDLEKMZNQYBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide

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